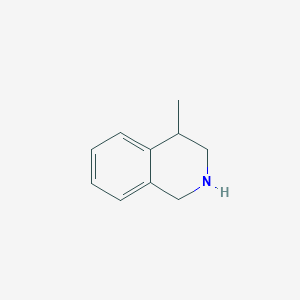
4-Methyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
4-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 110841-71-9 . It has a molecular weight of 147.22 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and its analogs has been a topic of interest in medicinal chemistry . A commonly used method for constructing the core scaffold of these compounds is through the Pictet-Spengler condensation reaction . This reaction involves the condensation of biogenic amines with electrophilic carbonyl compounds .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI Code: 1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 .Physical And Chemical Properties Analysis
4-Methyl-1,2,3,4-tetrahydroisoquinoline is a liquid at room temperature . The storage temperature is normal, and it is recommended to store it in a well-ventilated place .Applications De Recherche Scientifique
- THIQs are an important structural motif of various natural products and therapeutic lead compounds .
- They have been used as precursors for various alkaloids displaying multifarious biological activities .
- THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules .
- N-benzyl THIQs are known to function as antineuroinflammatory agents .
- THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
- Various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
- Some derivatives have exhibited significant immunosuppressant properties, sparking studies of their potential as anti-rejection drugs .
- Their inhibitory activity toward AMP activated protein kinase has attracted clinical interest as possible treatments for diabetes .
Organic and Medicinal Chemistry
Pharmaceutical Research
- Tetrahydroisoquinolines (TIQs) are frequently described as alkaloids that can be found in the human body fluids and/or tissues including the brain .
- The biological actions of TIQs appear critically dependent on their metabolism .
- Among TIQs, 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol), N-methyl- ®-salsolinol, 1- [ (3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol (norlaudanosoline or tetrahydropapaveroline or THP) and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) are considered as those endowed with the most potent neurotoxic actions .
- However, some TIQs such as (1- [ (4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) (higenamine) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as well as N-methyl-tetrahydroisoquinoline (N-methyl-TIQ) exert unique neuroprotective and neurorestorative actions .
- Dietary factors have been investigated as possible contributing factors in Parkinson’s disease and many other neurological disorders .
- Elevated meat consumption has been reported as a negative effect on essential tremor (ET) cases related only to men .
- The study identified the alkaloid 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1-benz-6,7-diol THIQ) as the condensation product of phenylacetaldehyde with dopamine .
- The anticonvulsant activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline (MeTHIQ–an endogenous parkinsonism-preventing substance) was determined in the mouse maximal electroshock-induced seizure model .
Neurotoxicity and Neuroprotection
Dietary Factors and Neurological Disorders
Anticonvulsant Activity
Synthesis of Derivatives
- Binuclear platinum (II) diphosphite complexes have been used for the efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles .
- This process can be catalyzed with high product yields under oxygen-free and acceptorless conditions .
- Both alcohols and saturated N-heterocycles can be efficiently dehydrogenated under light irradiation at room temperature .
- Triazoles, which are nitrogen-containing heterocyclic compounds, emerge with superior pharmacological applications .
- Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
- They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), unlike several other tetrahydroisoquinolines, displays neuroprotective properties .
- To elucidate this action, the effects of 1MeTIQ were compared with 1,2,3,4-tetrahydroisoquinoline (TIQ), a compound sharing many activities with 1MeTIQ (e.g., reducing free radicals formed) .
Photo-dehydrogenation of Alcohols and N-heterocycles
Triazoles and Their Derivatives
Neuroprotective Properties
Safety And Hazards
The safety information for 4-Methyl-1,2,3,4-tetrahydroisoquinoline indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H312, H314, H332, H335, and H413 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding getting it in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPIAJYKZMIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548079 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
110841-71-9 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



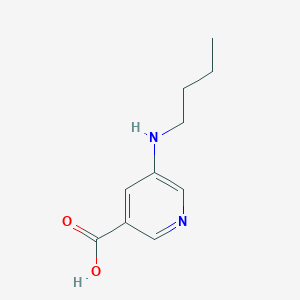
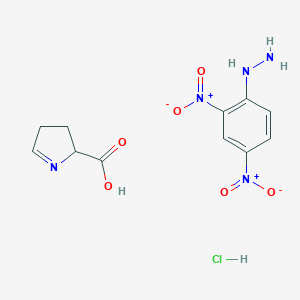
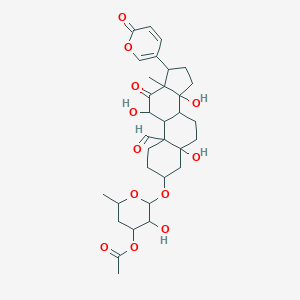
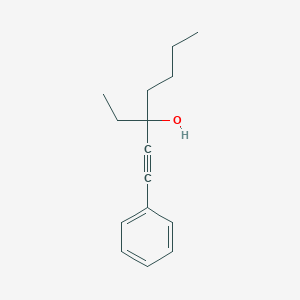
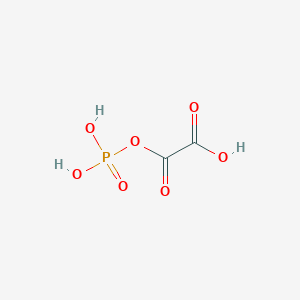
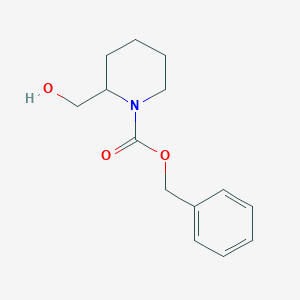
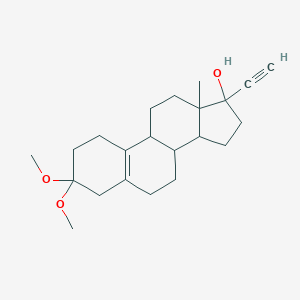
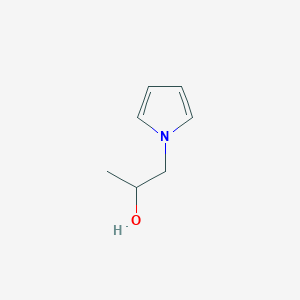
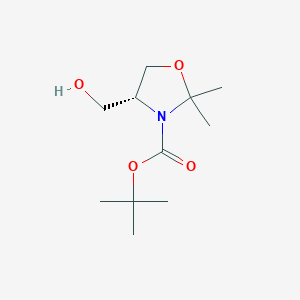


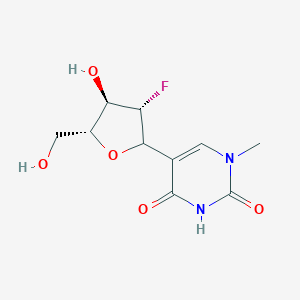
![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)